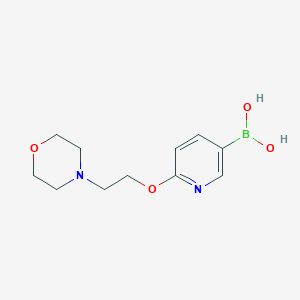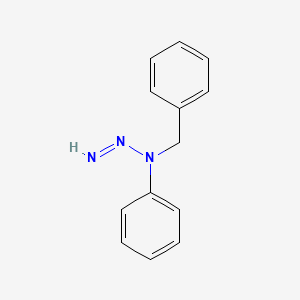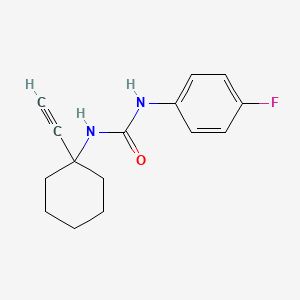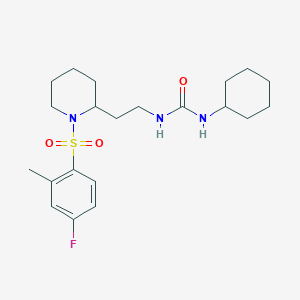![molecular formula C12H12BrN3O2S B2491319 1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one CAS No. 898639-56-0](/img/structure/B2491319.png)
1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves standard methods where the chemical structures are confirmed using spectroscopic techniques such as FTIR and NMR. Solution growth techniques are often employed for crystal growth, demonstrating the versatility and adaptability of synthetic approaches for such compounds (Shruthi et al., 2019).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. Techniques such as single crystal XRD, UV-visible spectroscopy, and thermal analysis are commonly used. These methods have revealed that related compounds crystallize in specific crystal systems with determined cell parameters, highlighting the importance of structural analysis in chemical research (Shruthi et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions, leading to the formation of novel compounds with significant antimicrobial activity. The chemical reactivity is characterized by spectral methods, providing insights into the potential applications of these compounds in developing antimicrobial agents (Patil et al., 2010).
Physical Properties Analysis
The physical properties, such as thermal stability and transparency in the visible region, are determined using techniques like TG and DTA analysis. These properties are essential for understanding the compound's suitability for various applications, including materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, including their reactivity and interactions with other substances, are studied through various spectroscopic and analytical methods. These studies are vital for exploring the potential use of these compounds in pharmaceuticals and other fields (Patil et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Compound Synthesis : The compound has been utilized in the synthesis of novel chemical entities. For instance, its derivatives have been synthesized and characterized through techniques like IR, NMR spectroscopy, and elemental analysis. These synthesized compounds have unique structures and properties that contribute to the field of organic chemistry and materials science (Wurfer & Badea, 2021).
Biological Activity
- Anticancer Activity : Some derivatives of this compound have been studied for their anticancer properties. For example, research involving gold (III) and nickel (II) metal ion complexes derived from related compounds showed cytotoxic effects against breast cancer cell lines, highlighting potential therapeutic applications (Ghani & Alabdali, 2022).
- Anti-inflammatory Properties : Certain derivatives have demonstrated anti-inflammatory activity, suggesting their potential use in the development of new anti-inflammatory drugs (Labanauskas et al., 2004).
- Antimicrobial Activities : Various derivatives have been synthesized and tested for their antimicrobial properties, showing effectiveness against certain microorganisms, indicating their potential in the development of new antimicrobial agents (Popiołek et al., 2011).
Potential Pharmaceutical Applications
- Antiproliferative Activity : Some derivatives have been evaluated for their antiproliferative activity, with certain compounds exhibiting promising results, which could be explored further for potential pharmaceutical applications (Narayana et al., 2010).
Propriétés
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-7-14-12(16-15-7)19-6-10(17)8-3-4-11(18-2)9(13)5-8/h3-5H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVPZPCEFNOHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2491236.png)
![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2491242.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)
![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)
![1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2491256.png)

